molecular formula C7H3ClN2O3 B13183128 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid

Cat. No.: B13183128
M. Wt: 198.56 g/mol
InChI Key: CZEOFBNKSTZEME-UHFFFAOYSA-N
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Description

4-Chloro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid (CAS 1242250-54-9) is a high-purity chemical building block for research and development. This compound features a fused oxazolopyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both a carboxylic acid and a chloro group on the heteroaromatic scaffold provides two distinct reactive sites for further synthetic modification, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies . The oxazolo[4,5-c]pyridine skeleton is of significant research interest as an analog of imidazopyridines, a class of heterocycles whose structural resemblance to purines has prompted extensive investigation into their therapeutic potential . While specific biological data for this exact compound may be limited, patented research on closely related oxazolo[4,5-b]pyridin-2-one compounds highlights the potential of this chemotype in the development of novel cancer therapeutics, where such molecules have been designed to inhibit key enzymes and modulate disease pathways . Researchers may utilize this compound as a key intermediate in projects targeting various disease areas, including oncology. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

4-chloro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3/c8-5-4-3(1-2-9-5)13-6(10-4)7(11)12/h1-2H,(H,11,12)

InChI Key

CZEOFBNKSTZEME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The core precursor, 2-amino-5-bromo-3-hydroxypyridine , is synthesized via bromination of a protected or masked form of pyridine, such as oxazolone derivatives, which are hydrolyzed under basic conditions to yield the amino-hydroxy pyridine. Notably, the bromination is performed on oxazolone rings, which are then hydrolyzed to produce the desired amino-hydroxy pyridine with high yields (~94%).

Formation of the Oxazolo Derivative

The key step involves heating the amino-hydroxy pyridine with suitable acids (e.g., 4-cyanobenzoic acid) in a high-temperature environment (around 200°C) using a solid acid catalyst like PPSE (Polyphosphoric acid ester) . This facilitates cyclization, forming the fused oxazolo[4,5-b]pyridine ring system. The reaction proceeds via nucleophilic attack of the amino group on the activated acid derivative, leading to ring closure and formation of the oxazolo derivative with yields around 93%.

Introduction of Functional Groups

Further modifications include substituting the carboxylic acid moiety onto the pyridine ring through Heck reactions or similar coupling strategies, allowing for the attachment of various substituents, such as piperidinyl groups, to enhance biological activity or alter physicochemical properties.

Chlorination and Carboxylation Strategies

Chlorination of the Oxazolo-Pyridine Framework

The chlorination step involves electrophilic substitution on the oxazolo[4,5-b]pyridine ring, often achieved by treating the precursor with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . For instance, the synthesis of 4-chloro-1,3-oxazole-2-carboxylic acid is accomplished by chlorinating the oxazolone ring with SOCl₂ in dichloromethane (DCM), followed by hydrolysis to introduce the carboxylic acid group.

Reaction Conditions and Catalysts

Step Reagents Conditions Yield Reference
Bromination of oxazolone Bromine (Br₂), DMF Room temperature, 2 hours 90%
Hydrolysis to amino-hydroxy pyridine NaOH, reflux 8 hours 94%
Cyclization to oxazolo derivative Acid (e.g., PPSE) 200°C, high yield 93%
Chlorination SOCl₂ or PCl₅ Reflux, DCM Variable
Carboxylation Oxidation (KMnO₄) Aqueous, controlled temperature Variable

Key Intermediates and Their Roles

  • Oxazolone derivatives serve as masked precursors, facilitating selective bromination and subsequent ring opening.
  • Amino-hydroxy pyridine intermediates enable ring closure reactions to form the fused heterocyclic system.
  • Chlorinated oxazoles act as electrophilic intermediates for further functionalization, such as attaching carboxylic groups or other substituents.

Summary of the Synthetic Route

The most efficient pathway involves:

  • Preparation of 2-amino-5-bromo-3-hydroxypyridine via bromination of a protected pyridine derivative.
  • Hydrolysis of the brominated oxazolone to yield the amino-hydroxy pyridine.
  • Cyclization with acids like 4-cyanobenzoic acid in high-temperature conditions using solid acid catalysts (PPSE) to form the oxazolo[4,5-b]pyridine core.
  • Chlorination of the heterocyclic system using SOCl₂ or PCl₅ to introduce the chloro substituent at the desired position.
  • Oxidation or hydrolysis steps to install the carboxylic acid group at the appropriate position.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs, their molecular properties, and synthesis

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Synthesis Method Yield Key References
4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid Not explicitly provided Cl (position 4), COOH (position 2) N/A N/A N/A
4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4a) C₁₇H₁₂N₂O 260.29 Methyl (position 4), phenyl (position 2) 158–161 PPA heating, column chromatography 20%
4-Bromo-6-iodo-2-(tert-butyl)[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid C₁₁H₁₀BrIN₂O₃ 425.02 Br (position 4), I (position 6), tert-butyl (position 2), COOH (position 7) N/A Not specified N/A
3-Chloro-6-fluoroimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride C₉H₇ClFN₂O₂ 232.64 Cl (position 3), F (position 6), COOH (position 7) N/A Not specified N/A
Methyl 4-[1,3]oxazolo[4,5-c]pyridin-2-ylbenzoate (QW-3149) C₁₅H₁₂N₂O₃ 268.27 Benzoate ester (position 4) N/A Not specified N/A

Biological Activity

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic effects.

  • Molecular Formula: C7H3ClN2O3
  • Molecular Weight: 198.56 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CN=C(C2=C1OC(=N2)C(=O)O)Cl

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

PathogenActivityReference
E. coli Inhibitory
S. aureus Bacteriostatic
A. flavus Antifungal
A. niger Antifungal

The presence of the chlorine atom at the 4-position of the oxazole ring is believed to enhance its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. It has been tested against various viruses with promising results.

VirusEC50 (µM)Reference
Zika Virus (ZIKV) 2.4
Dengue Virus (DENV-2) 1.4

These findings suggest that the compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within biological systems. This binding modulates the activity of enzymes or receptors implicated in disease pathways:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptors that regulate cellular processes related to inflammation and infection.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant bacteriostatic effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiviral Action : Another research effort focused on evaluating the antiviral properties against ZIKV and DENV-2, revealing that the compound significantly reduced viral load in vitro .

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